molecular formula C13H20ClNO2S B7791404 Phenyl (e)-(3s)-3-amino-5-methylhex-1-enyl sulfone hydrochloride

Phenyl (e)-(3s)-3-amino-5-methylhex-1-enyl sulfone hydrochloride

Cat. No.: B7791404
M. Wt: 289.82 g/mol
InChI Key: GCAPJUDUXIQZLD-UYZIEVLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl (E)-(3S)-3-amino-5-methylhex-1-enyl sulfone hydrochloride is a synthetic organic compound with applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural components, including a phenyl group, an E-alkene configuration, an amino group, a sulfone moiety, and a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Formation: : The synthesis begins with the formation of the core structure, which typically involves an E-selective Wittig or Julia olefination reaction to introduce the alkene.

  • Amino Group Introduction: : The amino group at the 3-position can be introduced via reductive amination using appropriate protecting groups and reagents such as sodium triacetoxyborohydride.

  • Sulfone Group Addition: : The sulfone functionality is usually introduced through oxidation of a sulfide precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Hydrochloride Salt Formation: : The final step involves converting the free base into the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Industrial Production Methods: Industrial synthesis often employs scalable reactions and robust purification steps to ensure high yield and purity. Continuous flow chemistry and advanced crystallization techniques are commonly used to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The sulfone group can undergo further oxidation under harsh conditions, forming sulfonic acids.

  • Reduction: : Under suitable conditions, such as catalytic hydrogenation, the alkene group can be reduced to an alkane.

  • Substitution: : The amino group can participate in substitution reactions with electrophiles, leading to various derivatives.

Common Reagents and Conditions

  • Oxidation: m-chloroperbenzoic acid, hydrogen peroxide.

  • Reduction: Palladium on carbon (Pd/C), hydrogen gas.

  • Substitution: Alkyl halides, acyl chlorides.

Major Products

  • Oxidation: Sulfonic acids.

  • Reduction: Corresponding alkanes.

  • Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry: This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules.

Biology: It has been studied for its potential role in modulating biological pathways, particularly those involving amino group interactions.

Medicine: Research has explored its application in drug design, especially for conditions that may benefit from its unique structural properties.

Industry: In the industrial context, it is used as a precursor for synthesizing various chemicals and materials.

Mechanism of Action

Molecular Targets and Pathways: The compound interacts with specific molecular targets, including enzymes and receptors, through its amino and sulfone groups. The E-alkene configuration and phenyl group contribute to its binding affinity and specificity.

Pathways Involved: These interactions can modulate pathways related to signal transduction, metabolic processes, and gene expression, leading to varied biological effects.

Comparison with Similar Compounds

Uniqueness: What sets this compound apart from similar molecules is its unique combination of a phenyl group, an E-alkene, an amino group, and a sulfone moiety, which collectively contribute to its distinct chemical and biological properties.

Similar Compounds

  • Phenyl (Z)-(3S)-3-amino-5-methylhex-1-enyl sulfone.

  • Phenyl (E)-(3S)-3-aminohex-1-enyl sulfone.

  • Phenyl (E)-(3R)-3-amino-5-methylhex-1-enyl sulfone.

These compounds share structural similarities but differ in the configuration, position of substituents, or presence of additional functional groups, which can lead to variations in their reactivity and applications.

Hope this deep dive into Phenyl (E)-(3S)-3-amino-5-methylhex-1-enyl sulfone hydrochloride helps with your work! Let me know if there's anything else you'd like to explore.

Properties

IUPAC Name

(E,3S)-1-(benzenesulfonyl)-5-methylhex-1-en-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S.ClH/c1-11(2)10-12(14)8-9-17(15,16)13-6-4-3-5-7-13;/h3-9,11-12H,10,14H2,1-2H3;1H/b9-8+;/t12-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAPJUDUXIQZLD-UYZIEVLVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C=CS(=O)(=O)C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](/C=C/S(=O)(=O)C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.